3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole
Description
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole is a synthetic isoxazole derivative characterized by a sulfonylphenylmethyl substituent at the 4-position of the oxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Key structural features include:
- 3,5-Dimethyl substitution: Electron-donating methyl groups at positions 3 and 5 stabilize the oxazole ring and influence steric interactions during target binding.
- 4-[(4-methylphenyl)sulfonyl-phenylmethyl]: A bulky sulfonyl-linked biphenylmethyl group that may modulate solubility, membrane permeability, and receptor affinity.
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3 |
InChI Key |
ZEKHPEYYOIKDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Preparation
The 3,5-dimethylisoxazole scaffold is classically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and acetylene. For this target, the nitrile oxide is derived from acetylacetone (2,4-pentanedione):
Conditions : Hydroxylamine hydrochloride in ethanol/water, followed by oxidation with chloramine-T.
Alkyne Functionalization with Sulfone Moiety
The dipolarophile (acetylene) must carry the sulfone group. A plausible precursor is phenyl-(4-methylphenyl)sulfonylacetylene , synthesized via:
Cycloaddition Reaction
The nitrile oxide reacts with the sulfone-bearing alkyne in a [3+2] cycloaddition:
Conditions : Dichloromethane, room temperature, 12–24 hours.
Yield : ~60–70% (estimated from analogous reactions in Search Result).
Post-Functionalization of Preformed Isoxazole
Bromination at the 4-Position
Introducing a bromine atom at the 4-position of 3,5-dimethylisoxazole enables subsequent nucleophilic substitution:
Intermediate : 4-Bromo-3,5-dimethylisoxazole.
Nucleophilic Substitution with Sulfinate Salts
The bromine is displaced by a sulfinate nucleophile (e.g., sodium (4-methylphenyl)sulfinate):
Conditions : DMF, 80°C, 12 hours.
Oxidation of Sulfide Intermediate
Thioether Synthesis
A sulfide precursor is synthesized via nucleophilic substitution:
Sulfide Oxidation to Sulfone
The sulfide is oxidized using (meta-chloroperbenzoic acid):
Conditions : Dichloromethane, 0°C to RT, 2 hours.
Yield : ~85–90% (based on analogous oxidations in Search Result).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations | Estimated Yield |
|---|---|---|---|---|
| Cycloaddition | Nitrile oxide + sulfone alkyne | Single-step ring formation | Requires specialized alkyne | 60–70% |
| Post-functionalization | Bromination + substitution | Modular, controlled functionalization | Multi-step, purification challenges | 50–65% |
| Sulfide Oxidation | Thioether synthesis + oxidation | High oxidation efficiency | Requires toxic oxidants | 85–90% |
Experimental Optimization and Challenges
Regioselectivity in Cycloaddition
The Huisgen reaction’s regioselectivity depends on the electronic nature of the dipolarophile. Electron-deficient alkynes (e.g., sulfones) favor the 4-position substitution.
Chemical Reactions Analysis
Functionalization Reactions
2.1 Condensation with Electrophiles
The methyl groups at positions 3 and 5 of the oxazole ring exhibit regioselective reactivity. For example:
-
Aldol Condensation : Reaction with p-chlorobenzaldehyde under basic conditions (e.g., KOH) selectively targets the methyl group at position 5 due to stronger electron-withdrawing effects from the sulfonyl group .
| Reaction Type | Conditions | Product |
|---|---|---|
| Aldol Condensation | KOH, 60°C, 1 h | Condensation product at C-5 |
| Electrophilic Substitution | H₂SO₄, aldehyde | Substituted oxazole derivatives |
2.2 Hydrolysis and Decarboxylation
-
Hydrolysis : Exposure to aqueous conditions may lead to hydrolysis of ethoxycarbonyl groups, forming carboxylate intermediates .
-
Decarboxylation : Heating without acidic additives can induce decarboxylation, yielding aromatic oxazole derivatives .
Characterization and Structural Analysis
3.1 Spectroscopic Methods
-
NMR Analysis :
-
Mass Spectrometry : Validates molecular weight (341.4 g/mol) and structural integrity .
3.2 X-ray Diffraction
-
Provides spatial and conformational data, such as bond angles and torsion angles, confirming planar oxazole rings and substituent orientations .
Biological and Chemical Implications
-
Biological Activity : Derivatives of this compound exhibit hemorheological properties, suggesting potential therapeutic applications .
-
Reactivity : The sulfonyl group enhances electron-deficient character, influencing regioselectivity in electrophilic reactions .
References
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of oxazole derivatives, including 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that oxazole derivatives can induce apoptosis in glioblastoma cells, suggesting their potential as anticancer agents .
1.2 Anti-Diabetic Properties
In addition to anticancer applications, oxazole derivatives have shown promise in anti-diabetic research. Compounds structurally related to this compound were tested on genetically modified models of diabetes and exhibited significant reductions in glucose levels . This indicates potential for developing new therapeutic agents for diabetes management.
Materials Science Applications
2.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into similar compounds has shown that oxazole-containing polymers can be used in coatings and adhesives due to their improved performance characteristics .
2.2 Photovoltaic Applications
Oxazole derivatives are also being investigated for their role in organic photovoltaic cells. The electronic properties of these compounds can be tuned for optimal light absorption and charge transport, making them suitable candidates for enhancing the efficiency of solar energy conversion systems .
Agricultural Chemistry Applications
3.1 Pesticidal Activity
Research has indicated that oxazole derivatives possess pesticidal properties that can be leveraged in agricultural settings. Studies have shown that certain oxazole compounds exhibit insecticidal activity against pests affecting crops, offering a potential avenue for developing environmentally friendly pesticides .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the synthesis of various oxazole derivatives and their evaluation against cancer cell lines. Among these derivatives, this compound showed significant cytotoxicity against glioblastoma cells through mechanisms involving DNA damage and apoptosis induction.
Case Study 2: Anti-Diabetic Activity
In an experimental setup using Drosophila melanogaster, researchers assessed the anti-diabetic effects of several oxazole derivatives. The results indicated that compounds similar to this compound effectively lowered glucose levels and improved insulin sensitivity.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related isoxazole derivatives with variations in substituents and pharmacological profiles (Table 1).
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Key Structural Differences and Implications
Sulfonamide Linkage: The target compound’s sulfonyl group is attached to a biphenylmethyl moiety, contrasting with N-[[4-(3,5-dimethylisoxazol-4-yl)phenyl]methyl]benzenesulfonamide (), where the sulfonamide is directly linked to a benzyl group. The biphenylmethyl group in the target compound may enhance lipophilicity and π-π stacking interactions in hydrophobic binding pockets .
Heterocyclic Substituents: PD144418 incorporates a dihydropyridinyl group, enabling sigma-1 receptor binding, a feature absent in the target compound .
Physicochemical Properties
- Solubility :
The biphenylmethyl-sulfonyl group likely reduces aqueous solubility compared to smaller analogues (e.g., 3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole ). - Synthetic Accessibility : The target compound’s synthesis involves multi-step sulfonation and coupling reactions, as described for related sulfonamide-isoxazole hybrids .
Biological Activity
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C19H19NO3S
- Molecular Weight : 345.43 g/mol
- CAS Number : 4460128
The compound features a 1,2-oxazole ring substituted with methyl and sulfonyl groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit tumor cell growth. The mechanism often involves the modulation of various signaling pathways associated with cancer proliferation.
- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The specific COX inhibitory activity of this compound is yet to be fully characterized.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects through the modulation of neuropeptide Y receptors, particularly the Y2 receptor subtype, which is involved in neuroprotection and appetite regulation.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets:
- NPY-Y2 Receptor Antagonism : This compound has been identified as a selective antagonist for the neuropeptide Y Y2 receptor. Binding assays indicate a competitive inhibition mechanism with an IC50 value in the low micromolar range, suggesting effective receptor blockade at therapeutic concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of oxazole derivatives. Key findings include:
- Substituent Effects : The presence of methyl and sulfonyl groups enhances electron density on the oxazole ring, potentially increasing binding affinity to biological targets.
- Positioning of Functional Groups : Variations in the positioning of substituents on the aromatic rings influence both potency and selectivity for various receptors.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell growth | |
| Anti-inflammatory | COX inhibition | |
| Neuroprotective | NPY-Y2 receptor antagonism |
Table 2: Structure-Activity Relationship Data
| Compound Structure | IC50 (μM) | Target |
|---|---|---|
| 3,5-Dimethyl-4-(4-methylphenyl)sulfonyl... | 1.55 | NPY-Y2 receptor |
| Analog A | 0.733 | NPY-Y2 receptor |
| Analog B | >35 | NPY-Y1 receptor |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Efficacy : A study evaluated the anticancer effects against various cell lines (A549, MCF-7) and found significant cytotoxicity compared to standard chemotherapeutics .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound reduced neurodegeneration markers in models of Alzheimer's disease by antagonizing Y2 receptors .
Q & A
Q. What are the key synthetic routes for 3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Nucleophilic substitution : Reacting oxazole precursors with sulfonyl chloride derivatives under reflux in polar aprotic solvents (e.g., DMSO or ethanol) .
- Cyclocondensation : Using hydrazides or aldehydes to form the oxazole core, followed by sulfonylation. Yields (e.g., ~65%) depend on solvent choice, reaction time, and temperature .
- Purification : Recrystallization in ethanol-water mixtures improves purity. Monitor by TLC or HPLC to optimize conditions .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Methodological Answer : Combine:
- X-ray crystallography : Resolve the 3D structure using SHELX for refinement and ORTEP-3 for visualization .
- Spectroscopy :
- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) vibrations .
- NMR : ¹H/¹³C NMR to confirm methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What biological activities are associated with the sulfonamide-oxazole scaffold?
- Methodological Answer :
- Anticancer potential : 1,3-Oxazolesulfonamides exhibit activity by targeting enzyme pathways (e.g., carbonic anhydrase) or DNA intercalation. Assess via MTT assays or flow cytometry .
- Antimicrobial screening : Use disk diffusion or microdilution against Gram-positive/negative bacteria. Correlate substituent effects (e.g., methyl groups) with efficacy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare with experimental IR/NMR data to validate .
- Solvent effects : Use PCM models to simulate polar environments. Analyze charge transfer in oxazole-water complexes .
- Docking simulations : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Q. What challenges arise in crystallographic refinement, and how are data contradictions resolved?
- Methodological Answer :
- Disordered groups : Address methyl or sulfonyl group disorder using SHELXL’s PART/ISOR commands. Apply restraints to thermal parameters .
- Twinning : For twinned crystals, use TwinRotMat in SHELXL to deconvolute overlapping reflections .
- Validation : Cross-check R-factor, CCDC deposition (e.g., CIF files), and PLATON alerts to ensure structural accuracy .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs by replacing the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test in vitro/in vivo for IC₅₀ shifts .
- Crystallographic comparison : Overlay structures (e.g., Mercury software) to identify steric or electronic effects on binding pockets .
Q. What strategies mitigate discrepancies between experimental and theoretical data (e.g., bond lengths, spectral peaks)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
